(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride
Description
This compound is a structurally complex benzothiazole derivative characterized by:
- A 4,7-dimethoxy-substituted benzothiazole core, which enhances electron density and influences binding interactions .
- A dimethylaminoethyl side chain attached via an amide bond, contributing to solubility and cellular uptake due to its basicity .
- Hydrochloride salt formation, improving stability and crystallinity for pharmacological applications .
The compound is hypothesized to exhibit anticancer and antimicrobial activity based on structural parallels with other benzothiazole derivatives . Its synthesis involves multi-step amidation and purification processes, with challenges in intermediate characterization and solubility optimization .
Properties
IUPAC Name |
(E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2.ClH/c1-22(2)11-12-23(17(24)10-7-14-6-5-13-27-14)20-21-18-15(25-3)8-9-16(26-4)19(18)28-20;/h5-10,13H,11-12H2,1-4H3;1H/b10-7+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCMCJSUMFRZGX-HCUGZAAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C=CC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)/C=C/C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the dimethoxy groups, and the coupling with the thiophene ring. Common reagents used in these reactions include dimethyl sulfate, thiophene-2-carboxaldehyde, and dimethylamine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Purification methods like recrystallization and chromatography would be employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride may be studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its pharmacological properties.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may allow for the development of new therapeutic agents targeting specific diseases.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
A. Benzothiazole Core Modifications
- Methoxy vs. 5-Methoxy substitution () alters steric and electronic profiles, possibly reducing target affinity compared to 4,7-dimethoxy derivatives.
B. Amide Side Chain Variations
- Dimethylaminoethyl vs. Diethylaminoethyl/Morpholinoethyl: The dimethylaminoethyl group balances basicity and steric bulk, optimizing membrane permeability. Diethylaminoethyl () increases lipophilicity but may hinder solubility, while morpholinoethyl () introduces polarity, affecting blood-brain barrier penetration .
C. Aromatic Group Differences
- Thiophen-2-yl vs.
Research Challenges and Innovations
- Synthesis and Solubility: The target compound’s 4,7-dimethoxy groups improve water solubility relative to ethyl or chloro analogs, but formulation strategies (e.g., nanoemulsions) may still be required for in vivo efficacy .
- Configuration Stability : The E-configuration of the propenamide linker must be preserved during synthesis; isomerization could reduce bioactivity .
Biological Activity
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride is a complex organic compound with significant potential in biological research and medicinal chemistry. This compound integrates a benzothiazole ring, a thiophene ring, and a dimethylaminoethyl group, which contribute to its diverse biological activities. Understanding its biological activity is crucial for exploring its applications in drug discovery and development.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | (E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide; hydrochloride |
| CAS Number | 1135226-41-3 |
| Molecular Formula | C20H23N3O3S2.ClH |
| Molecular Weight | 432.00 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways.
- Gene Expression Regulation : The compound may affect gene expression through interaction with transcription factors.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Studies indicate that derivatives of benzothiazole exhibit significant antibacterial and antifungal activities. For example:
- Antibacterial Activity : Compounds related to benzothiazole have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 μg/mL to 100 μg/mL .
Anticancer Activity
Research highlights the potential of benzothiazole derivatives in cancer therapy:
- Cell Proliferation Inhibition : In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .
Anti-inflammatory and Analgesic Effects
The compound's structural features suggest potential anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that similar compounds can reduce levels of pro-inflammatory cytokines in cell models, suggesting a possible application in treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzothiazole derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial effects, particularly against Candida albicans and Staphylococcus aureus, with MIC values indicating high efficacy .
Study 2: Anticancer Properties
In another study focused on anticancer activity, several derivatives were tested for their ability to inhibit cell growth in human cancer cell lines. The results showed that specific modifications to the benzothiazole structure enhanced cytotoxicity against liver and breast cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
